molecular formula C11H18O4 B14394757 3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one CAS No. 89435-01-8

3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one

Cat. No.: B14394757
CAS No.: 89435-01-8
M. Wt: 214.26 g/mol
InChI Key: RDBXOZPWBHQGAJ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one is an organic compound with a complex structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-hydroxy-3-methyl-2-butanone with a suitable dioxolane derivative under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme activity and metabolic pathways.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methyl-2-butanone: A structurally similar compound with different functional groups.

    Acetoin: Another related compound with similar chemical properties.

Uniqueness

3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

89435-01-8

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

3-hydroxy-3-methyl-4-(2,2,5-trimethyl-1,3-dioxol-4-yl)butan-2-one

InChI

InChI=1S/C11H18O4/c1-7-9(15-10(3,4)14-7)6-11(5,13)8(2)12/h13H,6H2,1-5H3

InChI Key

RDBXOZPWBHQGAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(O1)(C)C)CC(C)(C(=O)C)O

Origin of Product

United States

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